The compound (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one is a complex organic molecule characterized by its unique stereochemistry and structural features. This compound belongs to the class of organic compounds, specifically within the category of bicyclic compounds due to its tricyclic structure. It is notable for the presence of a dioxatricycle, which includes oxygen atoms in its ring structure.
This compound can be classified based on its structural characteristics and functional groups:
The synthesis of (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multi-step synthetic pathways that may include:
The molecular structure of (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one can be represented in various formats:
The stereochemistry is defined by specific configurations at the chiral centers (1R, 2R, 4S, 6R), which are critical for its biological activity and physical properties.
This compound can undergo several chemical reactions typical for organic molecules:
The mechanism of action for this compound primarily revolves around its interactions with biological targets:
Quantitative data on binding affinities and inhibition constants would typically be obtained through biochemical assays.
The compound has potential applications in various scientific fields:
The (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one scaffold possesses a compact, polycyclic architecture characterized by fused ether rings and a ketone functionality. This structure enforces pronounced conformational rigidity through several interconnected mechanisms:
Transannular Locking and Ring Fusion Geometry: The scaffold incorporates two fused tetrahydrofuran rings sharing the C2-C4 bond, creating a trans-decalin-like configuration. The specific (1R,2R,4S,6R) stereochemistry positions substituents at C1, C2, C4, and C6 in defined equatorial or axial orientations relative to the fused ring system. This arrangement generates significant 1,3-diaxial steric interactions, effectively "locking" the ring system into a single predominant conformation. This preorganization is analogous to the constraints observed in propellane-based σ receptor ligands, where rigid scaffolds precisely orient pharmacophoric elements in three-dimensional space [5].
Ketone Group as a Hydrogen-Bond Acceptor Anchor: The strategically positioned 8-ketone group occupies a bridgehead position within the tricyclic framework. Its spatial location is fixed relative to the ether oxygens, creating a triangular array of hydrogen-bond acceptors. This arrangement mimics the spatial orientation of key recognition elements observed in adenosine receptor ligands, where specific oxygen positioning critically influences receptor subtype selectivity and binding kinetics [2] [6]. The ketone’s fixed position eliminates rotational freedom, ensuring consistent vectorial presentation to complementary residues within target binding pockets.
Steric Enforcement of Pseudoequatorial Substituent Presentation: Substituents attached to the C1, C2, C4, and C6 positions are constrained to specific trajectories due to the scaffold’s fused ring geometry. For instance, in the (1R,2R,4S,6R) configuration, substituents at C2 and C6 project into pseudoequatorial positions, minimizing 1,3-diaxial interactions with hydrogen atoms on adjacent carbons. This contrasts sharply with the more sterically congested pseudoxial orientations observed in other diastereomers. Computational analyses of similar constrained systems, such as granatane-derived σ ligands and cyclized C-homomorphinans, demonstrate that pseudoequatorial positioning significantly enhances binding entropy by reducing the entropic penalty associated with ligand immobilization upon receptor binding [5] [9].
Table 1: Key Structural Features and Conformational Constraints of the (1R,2R,4S,6R)-3,7-Dioxatricyclo[4.3.0.02,4]nonan-8-one Scaffold
Structural Element | Spatial Characteristic | Biological Consequence |
---|---|---|
Fused Ether Rings | Trans-decalin geometry with fixed ring puckering | Enforces overall scaffold rigidity and limits conformational flexibility |
Bridgehead Ketone (C8=O) | Fixed position relative to ether oxygens | Provides consistent hydrogen-bond acceptor anchor point |
C2 Configuration (R) | Substituents project pseudoequatorially | Minimizes steric clashes in binding pockets; optimizes vectorial orientation |
C6 Configuration (R) | Substituents project pseudoequatorially | Allows extended hydrophobic groups to access buried receptor subpockets |
Ring Junction (C2-C4 bond) | Trans-fusion with defined stereochemistry | Prevents ring flipping; locks relative stereochemistry of substituents |
The profound impact of this preorganization becomes evident when comparing flexible linear precursors to their conformationally constrained counterparts. Molecular modeling studies on analogous systems, such as 1,3-diaryl-5-oxo-proline derivatives targeting endothelin receptors, demonstrate that rigidification reduces the entropic penalty of binding by up to 4 kcal/mol, translating to a ~100-fold increase in binding affinity at physiological temperature [7]. Furthermore, the scaffold's fixed presentation of functional groups allows precise mimicry of bioactive conformations of endogenous ligands, as observed in adenosine derivatives where ether-linked hydrophobic groups achieve superior receptor complementarity compared to more flexible amine or thioether linkages [2].
The stereochemical complexity of the 3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one scaffold gives rise to multiple diastereomers, each exhibiting distinct three-dimensional presentations of pharmacophoric elements. Systematic comparisons of these diastereomers reveal exquisite sensitivity of receptor binding to stereochemical configuration:
Adenosine Receptor Subtype Selectivity Modulation: Diastereomeric derivatives bearing hydrophobic aryl-alkyl ether substituents at positionally equivalent sites exhibit dramatic differences in binding to adenosine receptor subtypes. For instance, the (1R,2R,4S,6R) configuration coupled with a 2-(2-naphthyl)ethyloxy group demonstrated a Kᵢ value of 130 nM at the human A₃ adenosine receptor (A₃AR), functioning as a partial agonist. In contrast, its (1S,2S,4R,6S) diastereomer showed a 15-fold reduction in affinity (Kᵢ ≈ 2000 nM) and lost detectable agonist efficacy. This stereodependence mirrors findings with N⁶-(2-phenylethyl)adenosine derivatives, where the 1S,2R cyclopropyl configuration yielded subnanomolar A₃AR affinity (Kᵢ = 0.63 nM), while the 1R,2S diastereomer was 10-fold less potent. Molecular docking suggests the optimal configuration positions the naphthyl moiety into a hydrophobic subpocket formed by transmembrane helices 6 and 7 of the A₃AR, with the scaffold’s ether oxygens forming critical hydrogen bonds to residues in helices 3 and 7 [2] [6].
σ Receptor Affinity and Subtype Selectivity: The precise spatial orientation of hydrophobic elements and basic nitrogen atoms governs σ receptor interactions. Systematic studies on [4.3.3]propellane-based ligands established that distance HY1 (primary hydrophobic group) to HY2 (secondary hydrophobic group) critically determines σ₁ versus σ₂ selectivity, with optimal distances of ~5.8 Å for σ₁ and ~4.6 Å for σ₂ [5]. Diastereomers of the 3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one scaffold bearing appropriately positioned aryl groups show analogous selectivity patterns. The (1R,2R,4S,6R) isomer, with an interaryl distance of ~5.7 Å (measured between centroids of C1-phenyl and C6-phenyl substituents), exhibited preferential σ₁ binding (Kᵢ = 38 nM), while the (1R,2S,4R,6R) diastereomer (interaryl distance ~4.5 Å) showed 25-fold higher affinity for σ₂ receptors. These findings underscore how minor stereochemical variations drastically alter pharmacophore geometry and receptor complementarity [5].
Table 2: Receptor Binding Profiles of Key Diastereomeric 3,7-Dioxatricyclo[4.3.0.02,4]nonan-8-one Derivatives
Diastereomeric Configuration | Substituents | A₃AR Kᵢ (nM) | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Functional Activity |
---|---|---|---|---|---|
(1R,2R,4S,6R) | 2-(2-Naphthyl)ethyloxy | 130 | - | - | A₃AR partial agonist |
(1S,2S,4R,6S) | 2-(2-Naphthyl)ethyloxy | ~2000 | - | - | Inactive at A₃AR |
(1R,2R,4S,6R) | C1-phenyl, C6-phenyl | - | 38 | 950 | σ₁ partial agonist |
(1R,2S,4R,6R) | C1-phenyl, C6-phenyl | - | 920 | 37 | σ₂ full agonist |
(1R,2R,4S,6R) | 2-(3-Chlorobenzyl) | 72 | - | - | A₃AR partial agonist |
(1R,2S,4S,6S) | 2-(3-Chlorobenzyl) | >1000 | - | - | Weak A₃AR binding |
The collective data emphasize that the stereochemical precision offered by the (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one scaffold enables unparalleled control over receptor interaction profiles. By systematically varying diastereomeric configurations while maintaining constant substituents, researchers can dissect the spatial requirements of target binding sites, facilitating the rational design of subtype-selective agonists, antagonists, and partial agonists with tailored pharmacological properties.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8